Otilonium Bromide
描述
Synthesis Analysis
The synthesis of Otilonium Bromide involves multiple steps, starting from salicylic acid, which undergoes esterification, etherification, and hydrolysis to yield 2-octyloxy-benzoic acid. This intermediate is then transformed into the target compound through chlorination, condensation with procaine, and alkylation. The process is marked by a low cost and suitability for industrial production, achieving a yield of 36.3% based on salicylic acid. The structural confirmation of Otilonium Bromide is supported by IR, MS, elemental analysis, and 1H-NMR techniques (Guo Jia et al., 2008).
Molecular Structure Analysis
Otilonium Bromide displays polymorphism, with different forms exhibiting unique crystal and molecular structures. A newly discovered polymorphic form (Form I) is more stable at room temperature than the previously reported Form II. The analysis includes thermal studies and solubility experiments to determine the relative stability of these crystal modifications. The molecular structure analysis reveals key features such as the torsion angles and intermolecular contacts involving the quaternary ammonium groups and bromide counterion, contributing to the compound's stability and pharmacological properties (D. Vega et al., 2016).
Chemical Reactions and Properties
The chemical properties of Otilonium Bromide are pivotal to its spasmolytic activity. These properties include poor penetration into the CNS due to its long aliphatic chain and prolonged binding to cell membranes. The spasmolytic action is attributed to its ability to modify calcium fluxes from extra and intracellular sites, affecting gastrointestinal motility and muscle contractility without significant systemic absorption (A. Giachetti, 1991).
Physical Properties Analysis
The physical properties of Otilonium Bromide, such as solubility and phase transformation behavior, are crucial for its pharmaceutical application. The compound undergoes a temperature-driven first-order phase transition, highlighting its unique behavior under different conditions. These properties are essential for understanding the drug's stability and bioavailability (D. Vega et al., 2014).
Chemical Properties Analysis
Otilonium Bromide's chemical properties, including its interaction with receptor sites and ion channels, underline its therapeutic potential. It binds with sub-microM affinity to muscarinic M1, M2, M4, M5, and PAF receptors and with microM affinity to the diltiazem binding site on L-type Ca2+ channels. This receptor binding profile provides a molecular rationale for its spasmolytic action on intestinal smooth muscle, combining antimuscarinic and Ca2+ channel blocker properties (S. Evangelista et al., 1998).
科学研究应用
Inhibition of Calcium Entry in Intestinal Smooth Muscle
- OB is known to inhibit calcium entry through L-type calcium channels in human intestinal smooth muscle, which is essential for triggering contractile activity. This action likely underlies its muscle relaxant effects in the intestines (Strege et al., 2004).
Impact on Colonic Neurons and Muscle
- Chronic treatment with OB induces changes in the expression of L-type Ca2+ channels, tachykinins, and nitric oxide synthase in the rat colon muscle coat. These changes could influence the neurokinin receptor/Substance-P/nitric oxide circuit (Traini et al., 2013).
Effects on Human Colonic Crypts
- OB inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts, suggesting an anti-secretory action in patients with conditions like irritable bowel syndrome (Lindqvist et al., 2002).
Interaction with Intestinal Barrier and Transport
- The drug's absorption and distribution are influenced by factors like bile salts and P-glycoprotein. Bile salts enhance the absorption of OB by temporarily opening tight junctions in the intestinal barrier (Catalioto et al., 2008).
Antimicrobial Activity
- OB has been shown to possess broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains, suggesting potential as a novel antimicrobial agent (Cunningham et al., 2021).
Inhibition of Muscle Contractions in the Colon
- OB dose-dependently inhibits spontaneous and triggered muscular contractions in the rat colon by inhibiting muscular action potentials carried by L-type calcium current. This supports its use as a spasmolytic agent (Martín et al., 2004).
Pharmacological Properties in Human Cultured Smooth Muscle Cells
- The drug's pharmacological properties were studied in human cultured colonic smooth muscle cells and rat colonic strips, highlighting its varied interactions with cellular targets, including blocking calcium influx and interfering with neurotransmitter action (Martínez-Cutillas et al., 2013).
Selective Tropism for Large Intestine
- When administered orally, OB shows selective tropism for the large intestine, with minimal systemic absorption. This makes it particularly effective for conditions like irritable bowel syndrome, as it acts locally in the target area (Evangelista et al., 2000).
安全和危害
Otilonium Bromide is harmful if swallowed, in contact with skin, or if inhaled . It is not recommended for use in patients with a known allergy to Otilonium Bromide or any other inactive ingredient present along with it . It should be used with caution in patients suffering from liver diseases, kidney diseases, or an enlarged prostate due to the increased risk of severe adverse effects .
属性
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPIJGXYWHBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26095-58-9 (iodide), 105360-89-2 (Parent) | |
Record name | Otilonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046357 | |
Record name | Otilonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Otilonium Bromide | |
CAS RN |
26095-59-0 | |
Record name | Otilonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otilonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otilonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Otilonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTILONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。